![molecular formula C11H9ClN2O B3371564 4-[(5-Chloropyridin-2-yl)oxy]aniline CAS No. 73474-62-1](/img/structure/B3371564.png)
4-[(5-Chloropyridin-2-yl)oxy]aniline
Vue d'ensemble
Description
“4-[(5-Chloropyridin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 73474-62-1 . It has a molecular weight of 220.66 . The IUPAC name for this compound is 4-[(5-chloro-2-pyridinyl)oxy]phenylamine .
Molecular Structure Analysis
The InChI code for “4-[(5-Chloropyridin-2-yl)oxy]aniline” is 1S/C11H9ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-[(5-Chloropyridin-2-yl)oxy]aniline” is a powder at room temperature .Applications De Recherche Scientifique
Discovery and Optimization of Novel Agonists
4-[(5-Chloropyridin-2-yl)oxy]aniline derivatives have been explored for their potential in drug discovery, particularly as novel agonists. In one study, the compound was utilized as a basis for developing new GPR119 agonists. This involved replacing the aniline ring with a tetrahydroquinoline ring to constrain the rotation of the aniline C-N bond, resulting in compounds with increased efficacy on human and cyno GPR119 receptors. This approach led to the discovery of compounds with higher free fractions in plasma and improved pharmacokinetic properties, indicating its significant potential in pharmacological applications (Wang et al., 2014).
Synthesis of Microbial Screening Compounds
Another research avenue involves the synthesis of derivatives of 4-[(5-Chloropyridin-2-yl)oxy]aniline for microbial screening. A study reported the efficient synthesis of novel derivatives through the reaction of disubstituted cyclohexanedione and substituted aniline in ethanol and piperidine. These compounds were characterized by various spectroscopic methods and screened against antibacterial and antifungal agents, showing notable activity against tested microbes. This highlights the compound's utility in developing new antimicrobial agents (Goswami et al., 2022).
Development of Conductive Polymers
4-[(5-Chloropyridin-2-yl)oxy]aniline has also been implicated in the synthesis and study of conductive polymers. Research comparing polyaniline and polypyrrole preparation methods indicates its potential role in producing conductive materials. Such studies contribute to the understanding of conductive polymer properties and their applications in various technological fields (Blinova et al., 2007).
Antitumor Activity of Novel Compounds
Research into novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds like 4-[(5-Chloropyridin-2-yl)oxy]aniline, has explored their antitumor activity. Such compounds have undergone in vitro anti-cancer activity assessment, revealing promising potency against a range of cell lines. This area of research demonstrates the compound's relevance in the development of new cancer therapies (Maftei et al., 2016).
Corrosion Inhibition Studies
The compound's derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. Through potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis methods, a derivative was identified as a mixed-type inhibitor, showcasing high inhibition efficiency. This suggests potential applications in protecting metals from corrosion, a significant concern in industrial processes (Xu et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4-(5-chloropyridin-2-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVYTFQMWSDIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chloropyridin-2-yl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



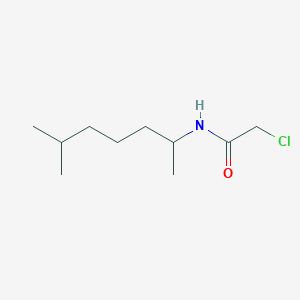



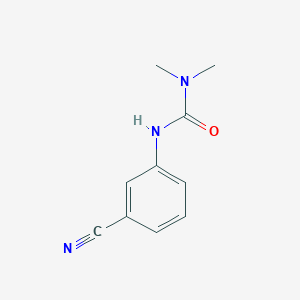
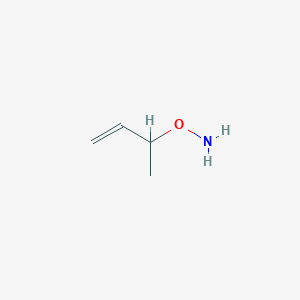
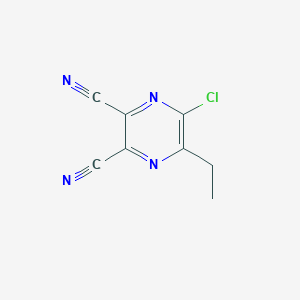
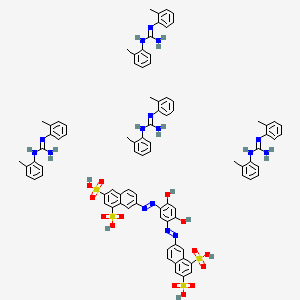
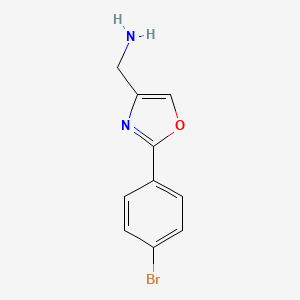
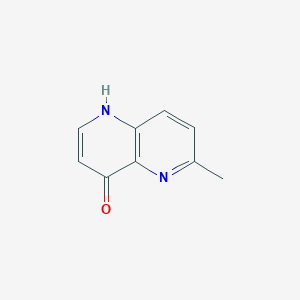
![2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B3371556.png)

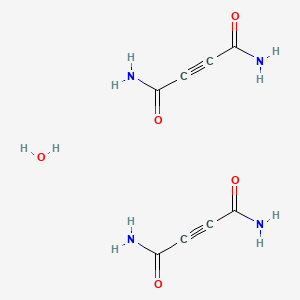
![Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B3371592.png)